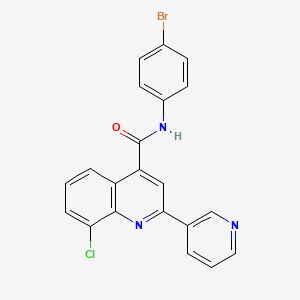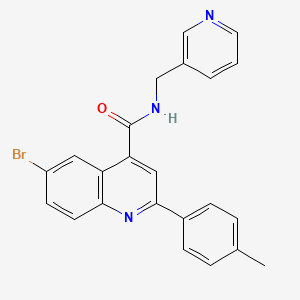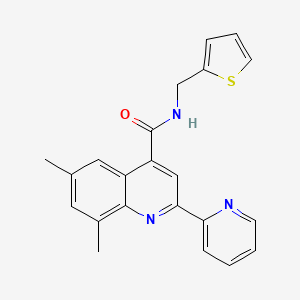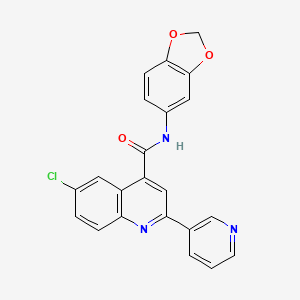![molecular formula C21H18ClN5O B3608516 6-chloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608516.png)
6-chloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide
説明
The compound “6-chloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of 0.4 nM .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the 1,5-dimethyl-1H-pyrazol-3-yl group in this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. The 1,5-dimethyl-1H-pyrazol-3-yl group indicates that there are methyl groups attached to the 1 and 5 positions of the pyrazole ring .Chemical Reactions Analysis
The compound, being a RET inhibitor, can specifically inhibit RET signaling in cancer cells with RET mutations . It is more effective in inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 799.1±60.0 °C, and its predicted density is 1.40±0.1 g/cm3 . It is soluble in DMSO to a concentration of at least 100 mg/mL (187.41 mM), but is insoluble in water .作用機序
Safety and Hazards
将来の方向性
The compound has shown promising results in inhibiting various RET mutations and fusion-driven non-small cell lung cancer (NSCLC) and thyroid cancer xenografts in vivo, without inhibiting VEGFR2 . It has good tolerance in in vivo experiments . These results suggest potential future directions for the development of this compound as a targeted therapy for cancers with RET mutations.
特性
IUPAC Name |
6-chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O/c1-13-8-16(26-27(13)2)12-24-21(28)18-10-20(14-4-3-7-23-11-14)25-19-6-5-15(22)9-17(18)19/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQUBBOJZKJNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[benzyl(methyl)amino]-3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3608449.png)


![7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608482.png)

![N-[4-(aminosulfonyl)benzyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B3608487.png)
![7-chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-8-methyl-2-(3-methylphenyl)quinoline](/img/structure/B3608494.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3608501.png)


![methyl 2-chloro-5-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3608510.png)